![molecular formula C12H17Cl2NO2S B1431198 4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride CAS No. 1864051-82-0](/img/structure/B1431198.png)
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
概要
説明
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO2S. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a chlorophenyl group attached to a sulfonyl group, which is further connected to a cyclohexanamine moiety. This unique structure imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to yield the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in achieving the desired quality standards.
化学反応の分析
Types of Reactions
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexanamine derivatives.
科学的研究の応用
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride
- 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
- 4-[(4-Methylphenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Uniqueness
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different properties and applications.
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASBXMCKURGWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


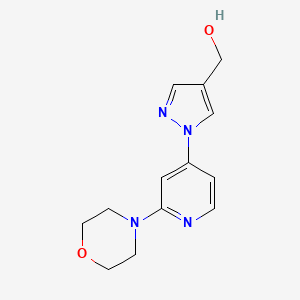
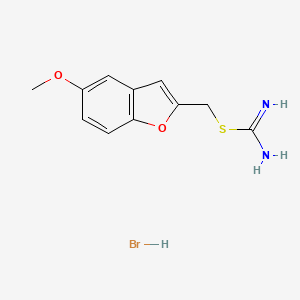
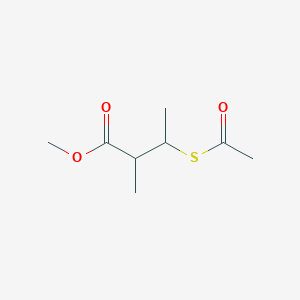
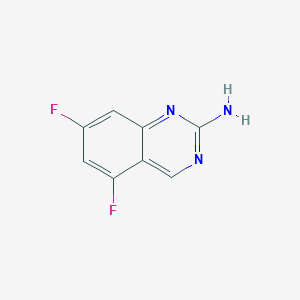
![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B1431124.png)
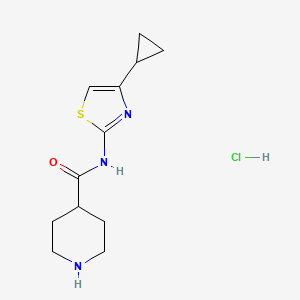
![N-methyl-1-[4-(4-methylphenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1431128.png)
![N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate](/img/structure/B1431129.png)
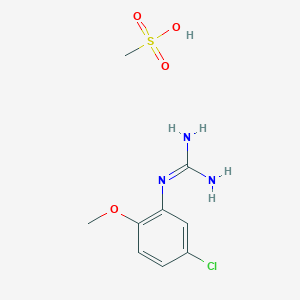
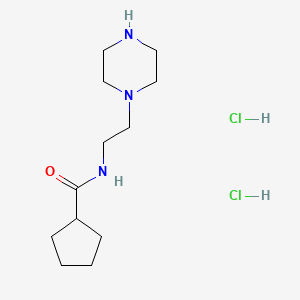
![3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431134.png)
![[1-(4-phenyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1431135.png)
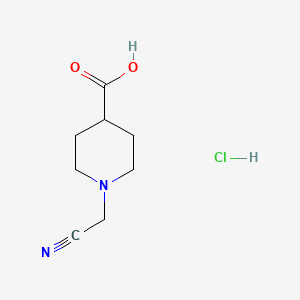
![4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1431138.png)
